4-(Prop-2-yn-1-yl)thiomorpholine-3,5-dione
Description
Properties
IUPAC Name |
4-prop-2-ynylthiomorpholine-3,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2S/c1-2-3-8-6(9)4-11-5-7(8)10/h1H,3-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIPBAVXNGNLXET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C(=O)CSCC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for 4 Prop 2 Yn 1 Yl Thiomorpholine 3,5 Dione
Retrosynthetic Analysis and Key Disconnection Pathways for the Compound
A retrosynthetic analysis of 4-(prop-2-yn-1-yl)thiomorpholine-3,5-dione logically dissects the molecule into more readily available starting materials. The most apparent disconnection occurs at the nitrogen-carbon bond of the propargyl group, suggesting an N-alkylation of a thiomorpholine-3,5-dione (B1330260) precursor. This primary disconnection leads to two key synthons: the thiomorpholine-3,5-dione anion and a propargyl halide or a related electrophile.
Further disconnection of the thiomorpholine-3,5-dione core itself points towards a cyclization strategy. The dione (B5365651) functionality suggests the use of a dicarboxylic acid derivative and a nitrogen source. A plausible precursor is thiodiglycolic acid (3-thiapentanedioic acid) and a suitable amine, followed by cyclization. This approach is supported by synthetic strategies for analogous N-substituted thiomorpholine-3,5-diones. researchgate.net
Synthesis of the Thiomorpholine-3,5-dione Core Precursors
The synthesis of the thiomorpholine-3,5-dione core is a critical step. A common and effective method involves the reaction of thiodiglycolic acid with a nitrogen source, often ammonia (B1221849) or a primary amine, followed by cyclization. For the unsubstituted core, the reaction of thiodiglycolic acid with ammonia or a protected form of ammonia is a viable route.
Alternatively, the synthesis of N-aryl-substituted thiomorpholine-3,5-diones has been achieved through a two-step process. researchgate.net First, the reaction of 3-thiaglutaric acid with a corresponding aniline (B41778) yields a mono-amide. researchgate.net Subsequent cyclization of this mono-amide, often facilitated by a coupling reagent like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), produces the desired imide in good yields. researchgate.net This methodology suggests a pathway where an N-unsubstituted or easily deprotected precursor could be synthesized for subsequent propargylation.
N-Alkylation Methodologies for Incorporation of the Propargyl Moiety into the Compound
The introduction of the propargyl group onto the nitrogen atom of the thiomorpholine-3,5-dione core is a key transformation. Standard N-alkylation conditions are generally effective for cyclic imides. This typically involves the deprotonation of the imide nitrogen with a suitable base to form a nucleophilic anion, which then reacts with an electrophilic propargyl source.
Table 1: Typical Conditions for N-Alkylation of Cyclic Imides
| Reagent | Base | Solvent | Temperature | Yield |
| Propargyl bromide | Potassium carbonate (K₂CO₃) | Dimethylformamide (DMF) | Room Temperature | Good to Excellent |
| Propargyl chloride | Sodium hydride (NaH) | Tetrahydrofuran (THF) | 0 °C to Room Temperature | Good to Excellent |
| 3-Bromo-1-propyne | Cesium carbonate (Cs₂CO₃) | Acetonitrile (CH₃CN) | Room Temperature | High |
The choice of base and solvent can be crucial for optimizing the reaction conditions and minimizing side reactions. Stronger bases like sodium hydride can be effective, but milder bases such as potassium carbonate are often sufficient and more practical for larger-scale synthesis.
Catalytic Approaches in the Synthesis of 4-(Prop-2-yn-1-yl)thiomorpholine-3,5-dione
While traditional N-alkylation methods are robust, catalytic approaches offer advantages in terms of efficiency and sustainability. For the synthesis of the thiomorpholine (B91149) core, copper-catalyzed methods have been reported for the synthesis of N-unprotected thiomorpholines from aldehydes and stannylamine protocol (SnAP) reagents. ethz.ch Although this is for the saturated thiomorpholine ring, the principle of using catalysis to form the core structure is relevant.
In the context of N-propargylation, copper catalysis has also been employed for the asymmetric propargylation of cyclic aldimines. semanticscholar.org Furthermore, Lewis acid and organocopper catalysis have been shown to promote the direct conversion of N-alkylamines to N-propargylamines through C-H activation. nih.gov These advanced catalytic systems could potentially be adapted for the direct C-H propargylation of a suitable precursor or a more efficient N-alkylation of the thiomorpholine-3,5-dione.
Green Chemistry Principles Applied to the Synthesis of the Compound
The principles of green chemistry can be applied to various stages of the synthesis of 4-(prop-2-yn-1-yl)thiomorpholine-3,5-dione to enhance its environmental sustainability. The use of safer solvents, minimizing waste, and employing catalytic rather than stoichiometric reagents are key considerations.
For the N-alkylation step, a notable green alternative to traditional methods is the use of propylene (B89431) carbonate (PC) as both a reagent and a solvent. nih.gov This approach avoids the use of genotoxic alkyl halides and can proceed under neat conditions, significantly reducing solvent waste. nih.gov Other green strategies include the use of solid-supported catalysts that can be easily recovered and reused, and mechanochemical methods such as ball milling, which can promote reactions under solvent-free conditions. unigoa.ac.in
Novel and Emerging Synthetic Routes to 4-(Prop-2-yn-1-yl)thiomorpholine-3,5-dione
Emerging synthetic methodologies offer new avenues for the preparation of 4-(prop-2-yn-1-yl)thiomorpholine-3,5-dione. For instance, electrochemical methods are gaining traction for N-alkylation reactions. An electrochemically driven anodic decarboxylative process has been reported for the N-alkylation of heterocycles using non-activated carboxylic acids as alkylating agents. acs.org This method provides an operationally simple and mild alternative to traditional alkylation protocols.
Furthermore, novel catalytic systems are continuously being developed for the synthesis of N-heterocycles. mdpi.com Palladium-catalyzed aerobic oxidative cyclization of aliphatic alkenyl amides represents an efficient way to access various N-heterocycles using molecular oxygen as a green oxidant. mdpi.com While not directly applied to thiomorpholine-3,5-diones, these innovative strategies highlight the potential for developing more efficient and sustainable synthetic routes to the target compound in the future. The intramolecular asymmetric propargylation of imides via C-H functionalization is another cutting-edge approach that could lead to stereocontrolled syntheses of related structures. rsc.org
Chemical Reactivity and Derivatization of 4 Prop 2 Yn 1 Yl Thiomorpholine 3,5 Dione
Reactivity of the Propargyl Group in 4-(Prop-2-yn-1-yl)thiomorpholine-3,5-dione
The terminal alkyne of the N-propargyl substituent is a versatile functional group that serves as a linchpin for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Its reactivity is central to the derivatization of the parent molecule.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Other Click-Type Reactions
The propargyl group of 4-(prop-2-yn-1-yl)thiomorpholine-3,5-dione is an ideal substrate for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction facilitates the covalent linkage of the thiomorpholine-3,5-dione (B1330260) scaffold to a wide range of molecules bearing an azide (B81097) functional group, yielding stable 1,4-disubstituted 1,2,3-triazole products. The reaction is known for its high efficiency, regioselectivity, and tolerance of a broad spectrum of functional groups, allowing it to proceed under mild, often aqueous, conditions. beilstein-journals.orgnih.govorganic-chemistry.org
The general transformation can be represented as follows:
4-(Prop-2-yn-1-yl)thiomorpholine-3,5-dione + R-N₃ ---(Cu(I) catalyst)--> 4-((1-(R)-1H-1,2,3-triazol-4-yl)methyl)thiomorpholine-3,5-dione
The reaction is typically catalyzed by a Cu(I) species, which can be generated in situ from Cu(II) salts (e.g., CuSO₄) with a reducing agent like sodium ascorbate, or by using Cu(I) salts such as CuI. beilstein-journals.orgorganic-chemistry.org The versatility of this reaction has been demonstrated in the derivatization of various N-propargyl heterocyclic systems. For instance, N-propargylcinnolinones have been successfully conjugated with benzyl (B1604629) azide using copper(I) N-heterocyclic carbene complexes as catalysts. researchgate.net Similarly, N-propargyl iminosugar derivatives have been used in CuAAC reactions to synthesize pseudo-disaccharides. nih.gov
A comparative study on the kinetics of CuAAC reactions with various propargylic compounds has shown that N-propargylamides and ethers are highly reactive substrates. nih.gov This suggests that 4-(prop-2-yn-1-yl)thiomorpholine-3,5-dione, which contains an N-propargyl imide-like moiety, would be an excellent substrate for this transformation.
Table 1: Examples of CuAAC Reactions with N-Propargyl Compounds
| N-Propargyl Substrate | Azide Partner | Catalyst System | Product Type | Reference |
|---|---|---|---|---|
| N-propargylcinnolinone | Benzyl azide | [(IMes)Cu(Br,I)] | Triazole-linked cinnolinone | researchgate.net |
| N-propargyl 1,5-dideoxy-1,5-imino-D-gulitol (O-acetylated) | Azide-substituted glucose | Not specified | Iminosugar pseudo-disaccharide | nih.gov |
| Propargyl amine | Benzyl azide | Electrospray-deposited Cu nanoclusters | 1,4-disubstituted 1,2,3-triazole | researchgate.netresearchgate.net |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Heck)
The terminal alkyne of the propargyl group is also a valuable handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.
The Sonogashira reaction allows for the coupling of terminal alkynes with aryl or vinyl halides. organic-chemistry.orgwikipedia.org In the context of 4-(prop-2-yn-1-yl)thiomorpholine-3,5-dione, this reaction would involve coupling with an aryl or vinyl halide (R-X) in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. This would result in the formation of an internal alkyne, linking the thiomorpholine-3,5-dione moiety to an aryl or vinyl group.
4-(Prop-2-yn-1-yl)thiomorpholine-3,5-dione + R-X ---(Pd catalyst, Cu(I) co-catalyst, base)--> 4-(3-(R)prop-2-yn-1-yl)thiomorpholine-3,5-dione
The Sonogashira reaction is known for its mild reaction conditions and has been successfully applied to a wide range of substrates. wikipedia.org Recent advancements have led to the development of copper-free Sonogashira protocols and systems that are effective in aqueous media. organic-chemistry.org The reaction has been utilized with propargyl substrates, for instance, in the synthesis of propargyl silanes from terminal alkynes via a migratory Sonogashira reaction. nih.gov
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex. organic-chemistry.orgwikipedia.org While the classic Heck reaction does not directly involve a terminal alkyne as a primary coupling partner, variations and tandem processes exist. For instance, sequential enyne ring-closing metathesis (RCM) and Heck cyclization have been used with propargyl amides to synthesize complex heterocycles. nih.govfigshare.com This indicates the potential for the propargyl group in 4-(prop-2-yn-1-yl)thiomorpholine-3,5-dione to participate in more complex, multi-step transformations initiated by a Heck-type process.
Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions for Propargyl Groups
| Reaction | Coupling Partner | Typical Catalyst System | Product Type | Reference |
|---|---|---|---|---|
| Sonogashira | Aryl/Vinyl Halide | Pd complex (e.g., Pd(PPh₃)₄), Cu(I) salt (e.g., CuI), Amine base | Internal alkyne | organic-chemistry.orgwikipedia.org |
| Heck (in tandem reactions) | Alkene | Pd complex (e.g., Pd(OAc)₂) | Substituted alkene (often within a cyclic system) | organic-chemistry.orgwikipedia.orgnih.gov |
Hydration, Cyclization, and Hetero-Cyclization Reactions
The alkyne functionality of the propargyl group can undergo hydration to form a ketone, typically catalyzed by acid and a mercury(II) salt, or more modernly, by gold or other transition metal catalysts. For an N-propargyl group, this would lead to a β-keto amine derivative.
More significantly, the propargyl group in N-propargyl amides and related structures is a precursor for various intramolecular cyclization and intermolecular hetero-cyclization reactions. These reactions are often catalyzed by transition metals (e.g., gold, palladium, copper) or promoted by acids or bases, leading to the formation of diverse heterocyclic systems. researchgate.netresearchgate.net
For example, gold(I)-catalyzed hydrative cyclizations of N-propargyl-ynamides have been shown to produce 3,6-dihydropyridinones. acs.orguohyd.ac.innih.gov While 4-(prop-2-yn-1-yl)thiomorpholine-3,5-dione is not a ynamide, this demonstrates the propensity of N-propargyl systems to undergo gold-catalyzed cyclizations. Other studies have shown that N-propargylamides can cyclize to form oxazoles or oxazolines. researchgate.netresearchgate.net In the case of 4-(prop-2-yn-1-yl)thiomorpholine-3,5-dione, intramolecular cyclization could potentially involve one of the carbonyl oxygens of the dione (B5365651) ring, although such a reaction has not been specifically reported.
Electrophilic cyclization is another important pathway for alkynes containing a heteroatom. acs.org Treatment of N-propargyl amides with an iodine source can lead to the formation of iodinated oxazoles via a 5-exo-dig cyclization. acs.org
Hydrogenation and Other Reductive Transformations
The triple bond of the propargyl group can be fully or partially reduced through hydrogenation. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (Adam's catalyst), or Lindlar's catalyst allows for controlled reduction.
Complete Hydrogenation : Using a catalyst like Pd/C under a hydrogen atmosphere will reduce the alkyne to an alkane, converting the propargyl group into a propyl group.
4-(Prop-2-yn-1-yl)thiomorpholine-3,5-dione ---(H₂, Pd/C)--> 4-Propylthiomorpholine-3,5-dione
Partial Hydrogenation : Using a poisoned catalyst, such as Lindlar's catalyst (Pd/CaCO₃/Pb(OAc)₂), will selectively reduce the alkyne to a cis-alkene, yielding the corresponding 4-allylthiomorpholine-3,5-dione.
The hydrogenation of N-heterocycles is a well-established field, and various catalytic systems have been developed for this purpose. researchgate.netresearchgate.netnih.gov While these studies often focus on the reduction of the heterocyclic ring itself, the conditions used are generally also effective for the reduction of appended unsaturated groups like alkynes.
Reactivity of the Thiomorpholine-3,5-dione Ring System
The thiomorpholine-3,5-dione ring possesses two key reactive sites: the sulfur atom and the dione functionality, which is essentially a cyclic di-imide structure.
Reactions at the Sulfur Atom (e.g., Oxidation)
The sulfur atom in the thiomorpholine (B91149) ring is a nucleophilic thioether. It is susceptible to oxidation, a reaction that is often observed in metabolic pathways for sulfur-containing drugs. mdpi.com The sulfur can be oxidized to a sulfoxide (B87167) and further to a sulfone, using common oxidizing agents.
Oxidation to Sulfoxide : Mild oxidizing agents, such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) (1 equivalent), can convert the thioether to a sulfoxide.
4-(Prop-2-yn-1-yl)thiomorpholine-3,5-dione ---(e.g., H₂O₂)--> 4-(Prop-2-yn-1-yl)thiomorpholine-3,5-dione 1-oxide
Oxidation to Sulfone : Stronger oxidizing conditions, or the use of excess oxidizing agent (e.g., m-CPBA, ≥2 equivalents), will lead to the corresponding sulfone. ontosight.ai
4-(Prop-2-yn-1-yl)thiomorpholine-3,5-dione ---(e.g., m-CPBA, 2 eq.)--> 4-(Prop-2-yn-1-yl)thiomorpholine-3,5-dione 1,1-dioxide
The oxidation of thiomorpholine itself has been studied, for example, in the context of biodegradation by Mycobacterium aurum, where the formation of thiomorpholine sulfoxide was identified as an intermediate. nih.gov The oxidation significantly alters the chemical and physical properties of the molecule, including its polarity and hydrogen bonding capabilities, due to the introduction of the polar S=O group(s).
Table 3: Oxidation States of the Sulfur Atom in the Thiomorpholine Ring
| Oxidation State | Structure | Typical Reagent | Reference |
|---|---|---|---|
| Thioether | Thiomorpholine-3,5-dione | - | - |
| Sulfoxide | Thiomorpholine-3,5-dione 1-oxide | H₂O₂, m-CPBA (1 eq.) | mdpi.comnih.gov |
| Sulfone | Thiomorpholine-3,5-dione 1,1-dioxide | m-CPBA (≥2 eq.), KMnO₄ | mdpi.comontosight.ai |
Reactions at Carbonyl Groups (e.g., Condensation)
The thiomorpholine-3,5-dione ring contains two carbonyl groups and an adjacent methylene (B1212753) group (at the C2 position) flanked by a sulfur atom and a carbonyl group, rendering the protons on this carbon acidic. This acidity facilitates enolate formation and subsequent condensation reactions, similar to other active methylene compounds.
Knoevenagel Condensation: The active methylene group in the thiomorpholine-3,5-dione ring can participate in Knoevenagel condensation reactions with aldehydes or ketones. wikipedia.org This reaction is typically catalyzed by a weak base, such as an amine. The initial product is an α,β-unsaturated carbonyl compound. For instance, the reaction of 4-(prop-2-yn-1-yl)thiomorpholine-3,5-dione with an aromatic aldehyde would yield a 2-benzylidene derivative. The reaction proceeds through the formation of an enolate which acts as a nucleophile, attacking the carbonyl carbon of the aldehyde, followed by dehydration. wikipedia.orgnih.gov
Aldol (B89426) Condensation: Intramolecular or intermolecular aldol-type reactions can also be envisaged. wikipedia.org Under basic conditions, the enolate of the thiomorpholine-3,5-dione can react with another carbonyl-containing molecule. libretexts.org In the context of self-condensation, this is less likely unless harsh conditions are employed. However, in a crossed aldol condensation, the enolate can react with a non-enolizable aldehyde to form a β-hydroxy adduct, which may subsequently dehydrate. wikipedia.org The reactivity is analogous to that of other cyclic dicarbonyl compounds which undergo similar condensation reactions. science.govkocw.or.kr
Table 1: Representative Condensation Reactions at the Carbonyl Group This table presents plausible products from condensation reactions based on the known reactivity of active methylene compounds.
| Reactant 1 | Reactant 2 | Catalyst | Product | Reaction Type |
| 4-(Prop-2-yn-1-yl)thiomorpholine-3,5-dione | Benzaldehyde | Piperidine | 2-Benzylidene-4-(prop-2-yn-1-yl)thiomorpholine-3,5-dione | Knoevenagel |
| 4-(Prop-2-yn-1-yl)thiomorpholine-3,5-dione | Acetone | Sodium ethoxide | 2-(Propan-2-ylidene)-4-(prop-2-yn-1-yl)thiomorpholine-3,5-dione | Knoevenagel |
| 4-(Prop-2-yn-1-yl)thiomorpholine-3,5-dione | 4-Nitrobenzaldehyde | Pyrrolidine | 2-(4-Nitrobenzylidene)-4-(prop-2-yn-1-yl)thiomorpholine-3,5-dione | Knoevenagel |
Ring-Opening and Rearrangement Reactions of the Core Structure
The stability of the thiomorpholine-3,5-dione ring can be compromised under certain conditions, leading to ring-opening or rearrangement reactions.
Hydrolytic Ring-Opening: The imide functionality within the ring is susceptible to hydrolysis under both acidic and basic conditions. acs.org Acid-catalyzed hydrolysis would likely proceed via protonation of a carbonyl oxygen, followed by nucleophilic attack of water, leading to the opening of the ring to form the corresponding dicarboxylic acid derivative. rsc.orgkhanacademy.org Conversely, base-catalyzed hydrolysis would involve the nucleophilic attack of a hydroxide (B78521) ion on one of the carbonyl carbons, resulting in the formation of a carboxylate and an amide, which could be further hydrolyzed upon heating.
Ring-Opening Polymerization (ROP): Analogous heterocyclic systems, such as morpholine-2,5-diones, are known to undergo ring-opening polymerization to produce poly(ester amide)s. nih.gov It is conceivable that 4-(prop-2-yn-1-yl)thiomorpholine-3,5-dione could undergo a similar process, initiated by nucleophiles or catalysts, to yield a functionalized polymer with pendant propargyl groups.
Thermal and Photochemical Rearrangements: While specific data for this compound is unavailable, thermal rearrangements in sulfur-containing heterocycles are known to occur, sometimes involving extrusion of sulfur or rearrangement of the ring system. mendeley.comrsc.org The presence of the propargyl group might also influence potential photochemical reactions, although such reactivity would need to be experimentally determined.
Strategies for Analogue Library Synthesis and Structural Diversification based on 4-(Prop-2-yn-1-yl)thiomorpholine-3,5-dione
The terminal alkyne of the N-propargyl group is a highly versatile functional group for the synthesis of analogue libraries. It allows for the introduction of a wide range of substituents through various coupling reactions.
Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a prime strategy for diversification. The propargyl group can react with a diverse array of organic azides to form stable 1,2,3-triazole rings. This reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, making it ideal for generating large libraries of compounds.
Sonogashira Coupling: The terminal alkyne can also participate in palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, with aryl or vinyl halides. This allows for the direct attachment of various aromatic and unsaturated systems to the thiomorpholine-dione scaffold via a carbon-carbon bond, significantly expanding the structural diversity of the synthesized analogues.
Table 2: Examples of Analogue Synthesis via Alkyne-Based Reactions This table illustrates the potential for structural diversification of 4-(prop-2-yn-1-yl)thiomorpholine-3,5-dione using common alkyne reactions.
| Reaction Type | Coupling Partner | Catalyst System | Product Structure |
| CuAAC (Click Chemistry) | Benzyl azide | CuSO₄, Sodium ascorbate | 4-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)thiomorpholine-3,5-dione |
| CuAAC (Click Chemistry) | 1-Azido-4-fluorobenzene | CuSO₄, Sodium ascorbate | 4-((1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)thiomorpholine-3,5-dione |
| Sonogashira Coupling | Iodobenzene | Pd(PPh₃)₄, CuI, Et₃N | 4-(3-Phenylprop-2-yn-1-yl)thiomorpholine-3,5-dione |
| Sonogashira Coupling | 4-Bromopyridine | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 4-(3-(Pyridin-4-yl)prop-2-yn-1-yl)thiomorpholine-3,5-dione |
Multi-Component Reactions (MCRs) Incorporating 4-(Prop-2-yn-1-yl)thiomorpholine-3,5-dione
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry for the rapid construction of complex molecules from three or more starting materials in a single pot. beilstein-journals.org 4-(Prop-2-yn-1-yl)thiomorpholine-3,5-dione possesses functionalities that could allow it to participate in various MCRs.
Ugi and Passerini Reactions: While the cyclic imide itself is not a direct participant in the classic Ugi or Passerini reactions, it could potentially be used in variations of these reactions. nih.govrsc.orgyoutube.com For instance, if the ring were opened in situ to reveal an amine and a carboxylic acid, these could then participate in an Ugi reaction. More directly, the propargyl group could be involved in MCRs that utilize terminal alkynes.
Biginelli and Hantzsch Reactions: The active methylene group of the thiomorpholine-3,5-dione ring could potentially act as the 1,3-dicarbonyl component in Biginelli or Hantzsch-type reactions. nih.govnih.govunical.itresearchgate.net For example, a three-component condensation with an aldehyde and urea (B33335) (or thiourea) could lead to the formation of a fused pyrimidine (B1678525) ring system.
MCRs involving the Alkyne: The terminal alkyne is a common component in a variety of MCRs. For instance, in an A³ coupling (aldehyde-alkyne-amine), the propargyl group of the title compound could react with an aldehyde and a secondary amine to generate a propargylamine (B41283) derivative.
Table 3: Plausible Multi-Component Reactions This table outlines hypothetical MCRs where 4-(prop-2-yn-1-yl)thiomorpholine-3,5-dione could serve as a key building block.
| MCR Type | Reactants | Potential Product Class |
| Biginelli-like | 4-(Prop-2-yn-1-yl)thiomorpholine-3,5-dione, Benzaldehyde, Urea | Fused dihydropyrimidinone |
| Hantzsch-like | 4-(Prop-2-yn-1-yl)thiomorpholine-3,5-dione, Benzaldehyde, Ethyl acetoacetate, Ammonium acetate | Fused dihydropyridine |
| A³ Coupling | 4-(Prop-2-yn-1-yl)thiomorpholine-3,5-dione, Formaldehyde, Piperidine | Propargylamine derivative |
| Ugi-type (via alkyne) | 4-(Prop-2-yn-1-yl)thiomorpholine-3,5-dione, an azide, an isocyanide, and a carbonyl compound | Tetrazole derivative |
Advanced Spectroscopic and Structural Elucidation Methodologies for 4 Prop 2 Yn 1 Yl Thiomorpholine 3,5 Dione
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For 4-(Prop-2-yn-1-yl)thiomorpholine-3,5-dione, a combination of ¹H and ¹³C NMR, along with two-dimensional (2D) techniques, would provide an unambiguous assignment of all atoms in the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule. The methylene (B1212753) protons of the propargyl group attached to the nitrogen would likely appear as a doublet, coupled to the terminal alkyne proton. The terminal alkyne proton itself would present as a triplet. The two sets of methylene protons on the thiomorpholine (B91149) ring are diastereotopic and would therefore be expected to appear as two distinct sets of signals, likely complex multiplets due to geminal and vicinal coupling.
¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Distinct signals would be expected for the carbonyl carbons of the dione (B5365651), the methylene carbons of the thiomorpholine ring, the methylene carbon of the propargyl group, and the two sp-hybridized carbons of the alkyne. The chemical shifts of these carbons would be indicative of their electronic environment. For instance, the carbonyl carbons would resonate at a significantly downfield shift.
Advanced 2D NMR Techniques: To definitively assign the proton and carbon signals and to establish connectivity, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable.
COSY: This experiment would reveal the coupling relationships between adjacent protons, for example, between the propargyl methylene protons and the terminal alkyne proton.
HSQC: This experiment would correlate each proton signal with its directly attached carbon, allowing for the unambiguous assignment of the carbon signals based on the already assigned proton signals.
HMBC: This experiment would show correlations between protons and carbons that are two or three bonds away. This would be crucial for confirming the connectivity of the propargyl group to the nitrogen atom of the thiomorpholine ring and for assigning the quaternary carbonyl carbons.
Expected ¹H and ¹³C NMR Data for 4-(Prop-2-yn-1-yl)thiomorpholine-3,5-dione (in CDCl₃):
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CH ₂ (ring, adjacent to S) | ~3.4 - 3.6 | ~30 - 35 | m | - |
| CH ₂ (ring, adjacent to N) | ~3.8 - 4.0 | ~45 - 50 | m | - |
| N-CH ₂-C≡CH | ~4.2 - 4.4 | ~35 - 40 | d | ~2.5 |
| N-CH₂-C ≡CH | - | ~75 - 80 | - | - |
| N-CH₂-C≡C H | - | ~70 - 75 | - | - |
| N-CH₂-C≡CH | ~2.2 - 2.4 | - | t | ~2.5 |
| C =O | - | ~165 - 170 | - | - |
Note: The chemical shifts are estimated based on typical values for similar functional groups and may vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS) for Molecular Composition and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS): HRMS would be employed to determine the exact mass of the molecular ion of 4-(Prop-2-yn-1-yl)thiomorpholine-3,5-dione. This high-precision measurement would allow for the unambiguous determination of its elemental formula (C₇H₇NO₂S).
Fragmentation Analysis: In electron ionization (EI) mass spectrometry, the molecule is ionized and fragmented. The analysis of these fragments provides valuable structural information. For 4-(Prop-2-yn-1-yl)thiomorpholine-3,5-dione, characteristic fragmentation pathways would be expected:
α-Cleavage: Cleavage of the bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. libretexts.orgmiamioh.eduyoutube.com This could lead to the loss of the propargyl group or fragmentation within the thiomorpholine ring.
Loss of CO: The carbonyl groups in the dione structure could be lost as neutral carbon monoxide molecules.
Retro-Diels-Alder Reaction: The thiomorpholine ring could potentially undergo a retro-Diels-Alder type fragmentation.
Expected Fragmentation Peaks in the Mass Spectrum:
| m/z | Possible Fragment | Fragmentation Pathway |
| 169 | [M]⁺ | Molecular Ion |
| 130 | [M - C₃H₃]⁺ | Loss of the propargyl group |
| 141 | [M - CO]⁺ | Loss of a carbonyl group |
| 113 | [M - 2CO]⁺ | Loss of two carbonyl groups |
| 39 | [C₃H₃]⁺ | Propargyl cation |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. kurouskilab.com This allows for the identification of specific functional groups present in the compound. americanpharmaceuticalreview.com
Infrared (IR) Spectroscopy: The IR spectrum of 4-(Prop-2-yn-1-yl)thiomorpholine-3,5-dione would be expected to show characteristic absorption bands for its functional groups:
C≡C-H Stretch: A sharp, strong band around 3300-3250 cm⁻¹ corresponding to the stretching of the terminal alkyne C-H bond.
C≡C Stretch: A weak to medium band in the region of 2150-2100 cm⁻¹ for the carbon-carbon triple bond stretch.
C=O Stretch: Strong, sharp absorption bands in the range of 1750-1680 cm⁻¹ characteristic of the dione carbonyl groups. The presence of two carbonyl groups might lead to symmetric and asymmetric stretching modes, potentially resulting in two distinct peaks.
C-N Stretch: A band in the 1250-1020 cm⁻¹ region.
C-S Stretch: A weaker band in the 800-600 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. While the C=O stretching vibrations would be visible, the C≡C and C-S stretching vibrations are often more intense in the Raman spectrum compared to the IR spectrum. This can be particularly useful for confirming the presence of the alkyne and thiomorpholine moieties. irdg.org
Expected Vibrational Frequencies:
| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Intensity |
| C≡C-H Stretch | 3300-3250 | 3300-3250 | Strong (IR), Medium (Raman) |
| C-H Stretch (alkane) | 2950-2850 | 2950-2850 | Medium |
| C≡C Stretch | 2150-2100 | 2150-2100 | Weak-Medium (IR), Strong (Raman) |
| C=O Stretch | 1750-1680 | 1750-1680 | Strong |
| C-N Stretch | 1250-1020 | 1250-1020 | Medium |
| C-S Stretch | 800-600 | 800-600 | Weak (IR), Medium (Raman) |
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If suitable single crystals of 4-(Prop-2-yn-1-yl)thiomorpholine-3,5-dione can be grown, this technique would provide precise information on:
Bond Lengths and Angles: Accurate measurements of all bond lengths and angles within the molecule.
Conformation: The preferred conformation of the thiomorpholine ring (e.g., chair, boat) and the orientation of the propargyl substituent. Studies on similar thiomorpholine derivatives suggest a chair conformation is likely. mdpi.com
Intermolecular Interactions: Details of how the molecules pack in the crystal lattice, including any hydrogen bonding or other non-covalent interactions.
While no specific crystallographic data for 4-(Prop-2-yn-1-yl)thiomorpholine-3,5-dione is currently available in the public domain, analysis of related structures, such as N-aryl-thiomorpholine-3,5-diones, has been performed using this technique. researchgate.net
Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Absolute Stereochemistry (If applicable and relevant to specific research findings)
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules. 4-(Prop-2-yn-1-yl)thiomorpholine-3,5-dione itself is an achiral molecule as it possesses a plane of symmetry. Therefore, it will not exhibit any CD or ORD signals.
However, if the thiomorpholine ring were to be substituted in a way that introduces a stereocenter, or if the molecule were to be used as a ligand in a chiral metal complex, then these techniques would become highly relevant for determining the absolute stereochemistry of the resulting chiral species. In its current form, this section is not applicable to the parent compound.
Computational and Theoretical Studies on 4 Prop 2 Yn 1 Yl Thiomorpholine 3,5 Dione
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods are used to determine stable molecular geometries, electronic properties, and to predict spectroscopic behavior.
Density Functional Theory (DFT) is a robust computational method that balances accuracy and efficiency, making it a standard tool for studying medium-sized organic molecules. A typical DFT study on 4-(prop-2-yn-1-yl)thiomorpholine-3,5-dione would involve geometry optimization to find the lowest energy conformation of the molecule. For the thiomorpholine (B91149) ring, a chair-like conformation is generally expected to be the most stable. mdpi.com
The calculations would yield key geometric parameters such as bond lengths, bond angles, and dihedral angles. These theoretical values are crucial for understanding the molecule's three-dimensional structure.
Table 1: Representative Predicted Geometric Parameters for 4-(Prop-2-yn-1-yl)thiomorpholine-3,5-dione from a DFT Calculation (Note: These are illustrative values based on known chemistry, as specific published data for this molecule is unavailable.)
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | C=O | ~1.22 Å |
| Bond Length | C-S | ~1.81 Å |
| Bond Length | N-C(propargyl) | ~1.46 Å |
| Bond Length | C≡C | ~1.21 Å |
| Bond Angle | C-S-C | ~98.5° |
| Bond Angle | C-N-C | ~118.0° |
| Dihedral Angle | C-N-C-C | ~55.0° (Chair Conformation) |
Beyond geometry, DFT is used to analyze electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the HOMO-LUMO gap, an indicator of chemical reactivity and kinetic stability. A Molecular Electrostatic Potential (MEP) map can also be generated to visualize electron-rich and electron-deficient regions, identifying likely sites for nucleophilic and electrophilic attack.
For a more rigorous characterization of the electronic structure, ab initio (from first principles) methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be employed. While more computationally demanding than DFT, these methods provide higher accuracy for electronic energies and properties. They can serve as a benchmark to validate the results obtained from DFT calculations and are particularly useful for studying systems where electron correlation effects are significant.
Once the molecule's geometry is optimized, computational methods can predict various spectroscopic properties. By calculating vibrational frequencies, a theoretical Infrared (IR) spectrum can be generated, which helps in assigning the vibrational modes observed in experimental spectra. researchgate.net Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated and compared with experimental data to confirm the molecular structure. This synergy between computational prediction and experimental validation is a cornerstone of modern chemical characterization.
Molecular Dynamics Simulations and Conformational Landscape Exploration
While quantum chemical calculations provide a static picture of the molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. An MD simulation of 4-(prop-2-yn-1-yl)thiomorpholine-3,5-dione, typically in a simulated solvent environment, would reveal its conformational flexibility. Key areas of interest would include the potential for the thiomorpholine ring to interconvert between different conformations (e.g., chair and boat forms) and the rotational freedom of the N-propargyl substituent. Understanding this dynamic behavior is crucial, as the biological activity of a molecule is often linked to its ability to adopt specific conformations to fit into a receptor's binding site.
Reaction Mechanism Elucidation via Computational Chemistry
The propargyl group is a highly versatile functional group, known for its participation in reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent "click chemistry" reaction. Computational chemistry is an invaluable tool for elucidating the mechanisms of such reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and calculate activation energies. This data provides a detailed understanding of the reaction kinetics and thermodynamics, helping to predict reaction outcomes and optimize conditions without extensive empirical experimentation.
Structure-Based Design Principles and Ligand Interaction Modeling
Thiomorpholine and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, appearing in a wide range of bioactive compounds. researchgate.netjchemrev.comjchemrev.com The computationally determined three-dimensional structure of 4-(prop-2-yn-1-yl)thiomorpholine-3,5-dione can be used in structure-based drug design. Using molecular docking simulations, the compound can be virtually screened against the active sites of various protein targets. These simulations predict the preferred binding orientation and estimate the binding affinity of the molecule. The insights gained from modeling the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein can guide the rational design of more potent and selective analogs. nih.gov
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Methodologies for Mechanistic Correlation
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are pivotal computational methodologies aimed at elucidating the intricate relationships between the structural features of a molecule and its biological activity or physicochemical properties. nih.gov For the compound 4-(prop-2-yn-1-yl)thiomorpholine-3,5-dione, a hypothetical QSAR study could be conceptualized to explore its potential as a bioactive agent. Such a study would mathematically model the correlation between the compound's structural attributes and a specific biological endpoint, thereby providing insights into its mechanism of action and guiding the design of more potent analogues. creative-biostructure.com
The fundamental principle of QSAR is that the biological activity of a compound is a function of its molecular structure. researchgate.net By systematically modifying the structure and observing the corresponding changes in activity, a predictive model can be developed. These models are not only crucial for predicting the activity of novel compounds but also for understanding the underlying molecular interactions that govern the biological response. nih.gov
In a hypothetical study of 4-(prop-2-yn-1-yl)thiomorpholine-3,5-dione and its analogues, a series of compounds would be synthesized with variations in the thiomorpholine-3,5-dione (B1330260) scaffold and the propargyl substituent. The biological activity of these compounds against a specific target, for instance, a particular enzyme or receptor, would be determined experimentally.
The next step involves the calculation of a wide array of molecular descriptors for each compound. These descriptors quantify various aspects of the molecular structure, including electronic, steric, and hydrophobic properties. For a comprehensive analysis, descriptors can be categorized as 1D, 2D, and 3D, each providing a different level of structural information.
Statistical methods are then employed to establish a correlation between the calculated descriptors and the observed biological activity. nih.gov Multiple Linear Regression (MLR) is a common technique used to develop a linear equation that relates the most significant descriptors to the activity. The quality and predictive power of the resulting QSAR model are rigorously assessed using various statistical parameters and validation techniques.
A hypothetical QSAR model for a series of 4-(prop-2-yn-1-yl)thiomorpholine-3,5-dione analogues might reveal that specific electronic and steric features are critical for their biological activity. For instance, the presence of the electron-withdrawing propargyl group could be identified as a key contributor to the compound's potency. The model could also highlight the importance of the spatial arrangement of the thiomorpholine ring for optimal interaction with the biological target.
The insights gained from such a QSAR study would be invaluable for the rational design of new derivatives with enhanced activity. By focusing on the modification of the molecular fragments identified as important by the QSAR model, the synthetic efforts can be streamlined, leading to a more efficient drug discovery process.
Detailed Research Findings from a Hypothetical Study
In a putative QSAR study on a series of thiomorpholine-3,5-dione derivatives, including 4-(prop-2-yn-1-yl)thiomorpholine-3,5-dione, a dataset of compounds with varying substituents on the thiomorpholine ring was assembled. The inhibitory activity of these compounds against a hypothetical enzyme, "Thio-oxygenase," was determined and expressed as pIC50 (the negative logarithm of the half-maximal inhibitory concentration).
A range of molecular descriptors were calculated for each compound, encompassing constitutional, topological, geometrical, and electronic parameters. Through a systematic variable selection process, a statistically significant QSAR model was developed using Multiple Linear Regression (MLR).
The resulting QSAR equation is as follows:
pIC50 = 0.85 (±0.15) * LogP - 0.04 (±0.01) * MW + 1.25 (±0.20) * ELUMO + 3.45
Where:
LogP represents the octanol-water partition coefficient, a measure of hydrophobicity.
MW is the molecular weight.
ELUMO is the energy of the Lowest Unoccupied Molecular Orbital, an electronic descriptor.
The statistical quality of this hypothetical model was assessed and is presented in the table below:
| Statistical Parameter | Value |
| R² (Coefficient of Determination) | 0.92 |
| q² (Cross-validated R²) | 0.85 |
| F-statistic | 75.4 |
| Standard Error of Estimate | 0.25 |
This hypothetical QSAR model suggests that:
Hydrophobicity (LogP) has a positive correlation with the inhibitory activity. This implies that more lipophilic compounds tend to be more potent inhibitors of "Thio-oxygenase."
Molecular Weight (MW) shows a slight negative correlation, indicating that excessively large molecules may have reduced activity, possibly due to steric hindrance at the active site.
The energy of the LUMO (ELUMO) has a strong positive correlation. A higher ELUMO value suggests that the molecule is a better electron acceptor, which could be crucial for its interaction with the enzyme.
These findings would provide a mechanistic rationale for the observed activities and serve as a valuable guide for the design of novel, more potent thiomorpholine-3,5-dione derivatives as "Thio-oxygenase" inhibitors.
Below is a hypothetical data table for a set of thiomorpholine-3,5-dione analogues, including the parent compound 4-(prop-2-yn-1-yl)thiomorpholine-3,5-dione, with their experimental and predicted biological activities based on the developed QSAR model.
| Compound | Substituent (R) | LogP | MW | ELUMO (eV) | Experimental pIC50 | Predicted pIC50 |
| 1 | Prop-2-yn-1-yl | 1.20 | 185.23 | -0.15 | 4.12 | 4.15 |
| 2 | Methyl | 0.50 | 159.20 | -0.25 | 3.25 | 3.21 |
| 3 | Ethyl | 0.95 | 173.23 | -0.22 | 3.68 | 3.70 |
| 4 | Phenyl | 2.50 | 221.28 | -0.05 | 4.65 | 4.68 |
| 5 | 4-Chlorophenyl | 3.20 | 255.72 | -0.08 | 4.80 | 4.78 |
| 6 | Benzyl (B1604629) | 2.65 | 235.31 | -0.10 | 4.95 | 4.91 |
This interactive data table allows for the sorting and filtering of data to better understand the relationships between the different molecular descriptors and the biological activity of this hypothetical series of compounds.
Mechanistic Biochemical and Biological Investigations of 4-(Prop-2-yn-1-yl)thiomorpholine-3,5-dione
Following a comprehensive review of publicly available scientific literature, no specific research data was found for the compound 4-(Prop-2-yn-1-yl)thiomorpholine-3,5-dione corresponding to the requested sections on its biochemical and biological investigations.
The search for mechanistic details, including target identification and cellular pathway modulation, for this particular chemical entity did not yield any studies on:
Enzyme kinetics and inhibition mechanisms: There is no available data detailing how this compound interacts with any specific enzymes.
Receptor binding and ligand-protein interactions: No assays or characterization studies were identified.
Structural biology: No protein crystallography or cryo-EM studies involving this compound are present in the searched literature.
Cellular responses: Information regarding its effects on apoptosis, cell cycle modulation, gene expression, or proteomic profiles in cell lines is not available.
Therefore, the subsequent sections of the requested article cannot be developed with scientifically accurate and verifiable information.
Mechanistic Biochemical and Biological Investigations of 4 Prop 2 Yn 1 Yl Thiomorpholine 3,5 Dione
Structure-Activity Relationship (SAR) Studies for Mechanistic Biological Insights
The thiomorpholine (B91149) scaffold and its derivatives are recognized as privileged structures in medicinal chemistry, exhibiting a wide array of biological activities. jchemrev.comresearchgate.net These activities are highly dependent on the nature and position of substituents on the thiomorpholine ring. While specific structure-activity relationship (SAR) studies on 4-(Prop-2-yn-1-yl)thiomorpholine-3,5-dione are not extensively documented in publicly available literature, insights can be inferred from studies on analogous compounds.
The thiomorpholine core itself has been associated with activities such as antimicrobial, anticancer, antioxidant, and hypolipidemic effects. jchemrev.comnih.gov The substitution at the N4 position of the thiomorpholine ring is a critical determinant of its biological profile. For instance, the introduction of various aryl groups at this position has been shown to modulate the compound's activity. researchgate.net
The introduction of a propargyl group at the N4 position, as in 4-(Prop-2-yn-1-yl)thiomorpholine-3,5-dione, is of particular interest. The propargyl moiety, containing a terminal alkyne, is a versatile functional group in medicinal chemistry and chemical biology. ontosight.ainih.gov Its presence can influence the parent molecule's pharmacokinetic properties and binding affinity for biological targets. nbinno.com The terminal alkyne can participate in various interactions, including hydrogen bonding and π-stacking, with biological macromolecules.
Furthermore, the propargyl group is a key player in "click chemistry," a set of biocompatible reactions that allow for the efficient and specific covalent linkage of molecules. iris-biotech.denih.gov This suggests that the biological activity of 4-(Prop-2-yn-1-yl)thiomorpholine-3,5-dione could be latent, requiring bio-conjugation to a specific biological target to exert its effect. The SAR would then be dependent not only on the thiomorpholine-3,5-dione (B1330260) core but also on the nature of the molecule it conjugates with.
Below is a table summarizing the observed biological activities of various thiomorpholine derivatives, which can provide a basis for postulating the potential activities of 4-(Prop-2-yn-1-yl)thiomorpholine-3,5-dione.
| Thiomorpholine Derivative Class | Observed Biological Activities | Potential Influence of N4-Propargyl Group |
| N-Aryl-thiomorpholine-3,5-diones | Anticonvulsant, Antipsychotic, Antimicrobial, Antitumor researchgate.net | May modulate activity through steric and electronic effects. The alkyne could introduce new binding interactions. |
| General Thiomorpholine Derivatives | Retinal protector, Antitubercular, Antiprotozoal, Hypolipidemic, Antimalarial, Antioxidant jchemrev.comnih.gov | Could serve as a handle for targeted delivery to specific tissues or cells, enhancing a particular activity. |
| L-Thiomorpholine-3-carboxylic acid | Cytotoxic (bioactivated by L-amino acid oxidase) nih.gov | The propargyl group is unlikely to be a substrate for L-amino acid oxidase, suggesting a different bioactivation pathway or direct activity. |
Bio-conjugation Strategies and the Development of Molecular Probes for Research Applications
The presence of a terminal alkyne in the propargyl group makes 4-(Prop-2-yn-1-yl)thiomorpholine-3,5-dione an ideal candidate for bio-conjugation reactions. These strategies are fundamental in chemical biology for developing molecular probes to study biological processes. mdpi.com
The most prominent bio-conjugation strategy involving alkynes is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". iris-biotech.denih.gov This reaction is highly efficient, specific, and can be performed under mild, aqueous conditions, making it suitable for biological systems. illinois.edu In this reaction, the terminal alkyne of 4-(Prop-2-yn-1-yl)thiomorpholine-3,5-dione can be covalently linked to a molecule containing an azide (B81097) group. This azide-functionalized molecule could be a fluorescent dye, a biotin (B1667282) tag for affinity purification, or a larger biomolecule like a protein or nucleic acid.
Another important bio-conjugation method is the strain-promoted azide-alkyne cycloaddition (SPAAC), which is a copper-free click chemistry reaction. This is particularly useful for in vivo applications where the toxicity of copper is a concern. iris-biotech.de
The Nicholas reaction provides an alternative method for the propargylation of various functional groups under acidic conditions, which can be useful for installing the propargyl group onto sensitive molecules. nih.govacs.org
These bio-conjugation strategies enable the development of a variety of molecular probes from 4-(Prop-2-yn-1-yl)thiomorpholine-3,5-dione. For example, by conjugating it to a fluorophore, a fluorescent probe can be created to visualize the subcellular localization of its biological targets. Attaching a biotin tag would allow for the isolation and identification of these targets through affinity chromatography and mass spectrometry.
The following table outlines key bio-conjugation strategies applicable to 4-(Prop-2-yn-1-yl)thiomorpholine-3,5-dione.
| Bio-conjugation Strategy | Reactant Partner for the Propargyl Group | Key Features and Applications |
| Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide-functionalized molecules (e.g., fluorescent dyes, biotin, biomolecules) | High efficiency, high specificity, mild reaction conditions. Widely used for creating molecular probes and functionalized biomolecules. nih.gov |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Cyclooctyne- or other strained alkyne-functionalized molecules | Copper-free, suitable for live-cell and in vivo labeling. iris-biotech.de |
| Thiol-yne Reaction | Thiol-containing molecules | Forms a vinyl sulfide, can be used for crosslinking and material science applications. |
| Nicholas Reaction | Nucleophiles (alcohols, amines, etc.) in the presence of a dicobalt hexacarbonyl complex | Allows for the formation of C-C bonds under non-basic conditions. nih.govacs.org |
Chemical Biology Applications of 4-(Prop-2-yn-1-yl)thiomorpholine-3,5-dione
The dual nature of 4-(Prop-2-yn-1-yl)thiomorpholine-3,5-dione, combining a biologically active scaffold with a versatile chemical handle, opens up numerous applications in chemical biology. nih.gov These applications primarily revolve around the identification and study of its biological targets and the development of targeted therapeutic agents.
One of the primary applications is in the development of activity-based probes (ABPs). If the thiomorpholine-3,5-dione core has an affinity for a particular enzyme or receptor, the propargyl group can be used to covalently link the probe to its target after a binding event. This allows for the specific labeling and identification of the target protein from a complex biological mixture.
Another significant application is in the generation of targeted drug delivery systems. The thiomorpholine-3,5-dione moiety could act as a warhead with a specific biological activity, while the propargyl group can be used to attach it to a targeting ligand, such as an antibody or a peptide, that directs the compound to specific cells or tissues. This approach can enhance the therapeutic efficacy and reduce off-target side effects.
Furthermore, 4-(Prop-2-yn-1-yl)thiomorpholine-3,5-dione can be utilized in proteomics and interactomics studies. By immobilizing the compound on a solid support via its propargyl group, it can be used as bait to "fish out" its binding partners from cell lysates, leading to the discovery of novel protein-protein interactions or cellular pathways modulated by the compound.
The table below summarizes some of the key chemical biology applications of 4-(Prop-2-yn-1-yl)thiomorpholine-3,5-dione.
| Application Area | Description | Methodology |
| Target Identification and Validation | Identifying the specific biomolecular targets of the thiomorpholine-3,5-dione scaffold. | Development of affinity-based or activity-based probes using click chemistry to tag and isolate binding partners. |
| Development of Molecular Probes | Creating tools for studying biological processes in real-time. | Conjugation to fluorescent dyes for cellular imaging, or to biotin for pull-down assays. escholarship.org |
| Targeted Drug Delivery | Enhancing the specificity and potency of therapeutic agents. | Linking the compound to targeting moieties like antibodies or peptides via the propargyl group. |
| Proteomics and Interactomics | Discovering new protein interactions and cellular pathways. | Immobilization on solid supports for affinity chromatography to capture interacting proteins. |
| High-Throughput Screening | Discovering new bioactive molecules. | Using the propargyl group for on-bead synthesis and screening of compound libraries. |
Future Directions and Emerging Research Avenues for 4 Prop 2 Yn 1 Yl Thiomorpholine 3,5 Dione
Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the identification of lead compounds and optimizing molecular structures. nih.govmdpi.com For 4-(prop-2-yn-1-yl)thiomorpholine-3,5-dione, these computational tools can navigate the vast chemical space to design novel analogs with enhanced biological activity and improved physicochemical properties. nih.govmdpi.com
ML algorithms, particularly deep learning models, can be trained on large datasets of known heterocyclic compounds to predict structure-activity relationships (SAR). mdpi.com This allows for the in silico design of derivatives by modifying the thiomorpholine-3,5-dione (B1330260) core or exploring alternative substituents to the propargyl group, prioritizing candidates with the highest predicted efficacy and druggability. duke.edu
| AI/ML Application | Specific Goal for the Compound | Potential Impact |
|---|---|---|
| Generative Models (e.g., GANs, VAEs) | Design novel thiomorpholine-3,5-dione analogs with improved target affinity or selectivity. | Accelerates the discovery of new lead compounds. nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Predict the biological activity of designed analogs based on their chemical structure. | Prioritizes synthetic efforts on the most promising candidates. |
| Retrosynthesis Prediction | Propose efficient and novel synthetic pathways for the compound and its derivatives. | Reduces development time and cost for chemical synthesis. chemrxiv.org |
| Reaction Outcome & Yield Prediction | Forecast the success and yield of specific synthetic steps under various conditions. | Optimizes reaction conditions and minimizes experimental failures. princeton.edu |
Exploration of Novel Biological Targets and Interaction Modalities
While the broader class of thiomorpholine (B91149) derivatives has been explored for activities such as antioxidant and hypolipidemic effects, the specific biological targets of 4-(prop-2-yn-1-yl)thiomorpholine-3,5-dione remain largely uncharacterized. nih.gov The presence of the propargyl group, a terminal alkyne, is particularly significant as it can act as a reactive "warhead" for covalent inhibition. Covalent inhibitors form a stable bond with their target protein, often leading to enhanced potency and prolonged duration of action. nih.gov
| Target Class | Potential Therapeutic Area | Rationale based on Related Compounds/Moieties |
|---|---|---|
| Enzymes in Lipid Metabolism (e.g., Squalene Synthase) | Cardiovascular Disease (Hyperlipidemia) | Thiomorpholine derivatives have shown hypocholesterolemic and hypolipidemic action. nih.gov |
| Cysteine Proteases | Infectious Diseases, Cancer | The propargyl group can act as a covalent warhead for cysteine residues in enzyme active sites. researchgate.net |
| Kinases | Cancer, Inflammation | Many kinase inhibitors utilize covalent mechanisms to target cysteine residues near the ATP-binding pocket. |
| Transcriptional Enhanced Associate Domain (TEAD) | Cancer | The central pocket of TEAD contains a key cysteine that can be targeted by covalent inhibitors. nih.gov |
Advancements in High-Throughput Screening (HTS) and Phenotypic Screening for Mechanistic Discovery
To elucidate the biological function of 4-(prop-2-yn-1-yl)thiomorpholine-3,5-dione, modern screening methodologies are essential. High-Throughput Screening (HTS) allows for the rapid testing of the compound against large libraries of biological targets, such as enzymes or receptors, to identify potential interactions. ewadirect.com However, a more powerful approach for a compound with an unknown mechanism is phenotypic screening.
Phenotypic screening involves testing compounds directly in cell-based models of disease to see if they produce a desired biological effect (a "phenotype"), without a priori knowledge of the specific target. drugtargetreview.com This target-agnostic approach is particularly valuable for discovering compounds with novel mechanisms of action.
For 4-(prop-2-yn-1-yl)thiomorpholine-3,5-dione, combining phenotypic screening of covalent compound libraries with advanced chemoproteomic techniques like Activity-Based Protein Profiling (ABPP) offers a robust strategy for both hit identification and target deconvolution. biorxiv.org In this workflow, the compound is introduced to live cells or cell lysates. If it elicits a favorable phenotypic change, the covalently bound protein targets can be identified using mass spectrometry. drugtargetreview.com This integrated approach efficiently connects a compound's cellular activity directly to its molecular mechanism, overcoming a major bottleneck in traditional phenotypic screening. biorxiv.org
| Methodology | Description | Advantage for this Compound |
|---|---|---|
| Target-Based HTS | Tests compound against a predefined, purified biological target. ewadirect.com | Rapidly confirms or refutes interaction with a hypothesized target. |
| Phenotypic Screening | Tests compound in a cell-based disease model to observe a biological outcome. drugtargetreview.com | Can uncover novel mechanisms of action in a physiologically relevant context. |
| Covalent-Fragment Phenotypic Screening with Chemoproteomics | Combines phenotypic screening with mass spectrometry to identify covalently bound protein targets. biorxiv.org | Directly links a cellular effect to a specific molecular target, leveraging the compound's reactive alkyne group. |
Development of Sustainable and Scalable Synthetic Methodologies
As research into 4-(prop-2-yn-1-yl)thiomorpholine-3,5-dione and its analogs progresses, the need for efficient, environmentally friendly, and scalable synthetic methods will become critical. Traditional batch synthesis methods can be time-consuming and generate significant waste. nih.gov Modern synthetic chemistry is increasingly focused on "green" principles, including the use of continuous flow chemistry.
Recent research has demonstrated a continuous flow process for generating the core thiomorpholine scaffold using a telescoped photochemical thiol-ene reaction. nih.govresearchgate.net This method utilizes low-cost starting materials and significantly reduces reaction time. nih.gov Future synthetic research should aim to adapt these sustainable principles to the multi-step synthesis of the complete 4-(prop-2-yn-1-yl)thiomorpholine-3,5-dione molecule. The goal would be to develop a robust and scalable route that minimizes the use of hazardous solvents and reagents, improves atom economy, and is suitable for producing the quantities needed for advanced preclinical studies. mdpi.com
| Principle | Application to Synthesis | Potential Benefit |
|---|---|---|
| Continuous Flow Chemistry | Implement telescoped reaction sequences in a flow reactor. | Improved safety, scalability, and consistency; reduced reaction times. nih.gov |
| Photochemistry | Use light as a reagent to drive key reactions. | Mild reaction conditions and unique reactivity patterns. researchgate.net |
| Atom Economy | Design synthetic routes that maximize the incorporation of all materials into the final product. | Reduces waste and improves cost-effectiveness. |
| Use of Safer Solvents | Replace hazardous solvents with more environmentally benign alternatives. | Reduces environmental impact and improves laboratory safety. mdpi.com |
Interdisciplinary Research Collaborations and Translational Approaches within Academic Research
The full potential of 4-(prop-2-yn-1-yl)thiomorpholine-3,5-dione can best be realized through collaborations that bridge multiple scientific disciplines. The terminal alkyne is not only a potential covalent warhead but also a perfect chemical handle for bio-orthogonal "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov This reaction allows for the efficient and specific attachment of reporter tags (e.g., fluorophores or biotin) to the molecule after it has interacted with its biological targets within a complex system. nih.gov
This feature is ideal for fostering collaborations between synthetic chemists, chemical biologists, and cell biologists. A potential workflow could involve:
Synthetic Chemists: Synthesize the compound and a library of its derivatives.
Cell Biologists: Use the compounds in phenotypic assays to identify interesting biological effects.
Chemical Biologists/Proteomics Experts: Treat cells with the active compound, use click chemistry to attach an enrichment tag (like biotin), and then use mass spectrometry to pull down and identify the specific protein targets. youtube.com
This type of interdisciplinary and translational approach is crucial for validating novel biological targets and understanding a compound's mechanism of action. youtube.com By designing the molecule as a chemical probe from the outset, academic research can more effectively translate basic discoveries into tangible starting points for therapeutic development. nih.govfrontiersin.org
| Discipline 1 | Discipline 2 | Collaborative Goal |
|---|---|---|
| Synthetic Chemistry | Computational Chemistry | Design and synthesize novel analogs based on AI predictions. |
| Chemical Biology | Cell Biology | Use the compound as a chemical probe to study cellular pathways in disease models. youtube.com |
| Proteomics | Biochemistry | Identify and validate the specific protein targets and characterize the covalent interaction. |
| Medicinal Chemistry | Pharmacology | Optimize lead compounds for improved potency, selectivity, and pharmacokinetic properties. |
Q & A
Q. Table 1: Synthesis Conditions from Analogous Compounds
| Reagent | Solvent | Temperature | Purification Method | Reference |
|---|---|---|---|---|
| Propargyl bromide | DMF/K₂CO₃ | Reflux | Column chromatography | |
| 3-Chlorobenzyl chloride | THF | 60°C | Recrystallization |
Basic: How is the molecular structure of 4-(Prop-2-yn-1-yl)thiomorpholine-3,5-dione characterized?
Methodological Answer:
Structural elucidation relies on multi-technique validation:
- Spectroscopy:
- X-ray Diffraction: Resolve crystal packing and bond angles, critical for confirming stereoelectronic effects .
Q. Table 2: Key Spectral Data for Structural Confirmation
| Technique | Diagnostic Peaks/Features | Reference |
|---|---|---|
| ¹H NMR | δ 2.5 (alkyne), δ 4.2 (thiomorpholine) | |
| IR | 1700 cm⁻¹ (C=O), 2100 cm⁻¹ (C≡C) | |
| X-ray | Bond length: C-S (1.81 Å) |
Advanced: What strategies resolve contradictions in reactivity data for thiomorpholine-3,5-dione derivatives?
Methodological Answer:
Discrepancies in reactivity (e.g., unexpected byproducts or variable yields) require:
- Cross-Validation: Compare results across multiple analytical methods (e.g., HPLC purity vs. NMR integration).
- Computational Modeling: Use DFT calculations to predict reactive sites and validate experimental outcomes.
- Comparative Studies: Benchmark against structurally related compounds (e.g., 4-(3-Chlorophenyl) analogs) to identify substituent-specific effects .
Advanced: How to design experiments to study biological targets of 4-(Prop-2-yn-1-yl)thiomorpholine-3,5-dione?
Methodological Answer:
- Target Identification:
- Affinity Chromatography: Immobilize the compound on a resin to capture interacting proteins .
- Enzyme Assays: Test inhibition of kinases or oxidoreductases, leveraging the compound’s electrophilic alkyne for covalent binding .
- Mechanistic Studies:
- Click Chemistry: Use azide-functionalized probes to track cellular localization via bioorthogonal reactions.
- In Silico Docking: Map potential binding pockets using PubChem-derived 3D structures .
Q. Table 3: Biological Assay Design
| Assay Type | Methodology | Reference |
|---|---|---|
| Affinity Chromatography | Immobilized compound + lysate | |
| Enzyme Inhibition | IC₅₀ determination via kinetic assays |
Advanced: What approaches determine structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Analog Synthesis: Modify substituents (e.g., replace propargyl with aryl groups) and compare bioactivity .
- Pharmacophore Mapping: Identify critical moieties (e.g., thiomorpholine ring’s electron-deficient carbonyls) via 3D-QSAR models.
- Data Correlation: Link structural variations (e.g., alkyne length) to changes in antimicrobial or anticancer potency .
Basic: What are the stability and storage requirements for 4-(Prop-2-yn-1-yl)thiomorpholine-3,5-dione?
Methodological Answer:
- Stability: The compound is sensitive to moisture and light due to its alkyne and carbonyl groups.
- Storage: Store under argon at –20°C in amber vials. Confirm stability via periodic HPLC analysis (retention time shifts indicate degradation) .
Advanced: How to address low yields in propargylation reactions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
